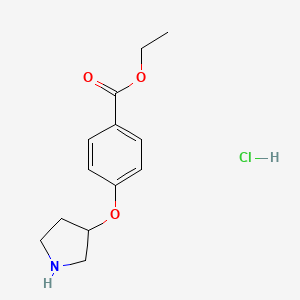

![molecular formula C11H14ClF2NO B1397714 3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1219979-20-0](/img/structure/B1397714.png)

3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride

Descripción general

Descripción

3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride, also known as 3-DFBP-HCl, is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of the pyrrolidine family of compounds and is characterized by its two fluorine atoms attached to the benzyl group. 3-DFBP-HCl has been used in in vitro and in vivo studies as an antagonist of the 5-HT2A receptor, a serotonin receptor that plays an important role in the regulation of mood and behavior.

Aplicaciones Científicas De Investigación

The chemical compound “3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride” is a versatile material used in scientific research for its diverse applications. It offers immense potential in drug discovery, organic synthesis, and medicinal chemistry due to its unique properties and reactivity.

One of the fields where this compound is used is in the development of new biologically active compounds . The pyrrolidine ring, which is a part of this compound, is a common feature in many biologically active molecules . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Drug Discovery

Pyrrolidine alkaloids are widely used in drug discovery due to their diverse biological activities . They are used to develop compounds for the treatment of various human diseases . The pyrrolidine ring, a part of this compound, is a common feature in many biologically active molecules .

Antioxidant Activity

Some pyrrolidine alkaloids have been shown to possess antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Anti-inflammatory Activity

Pyrrolidine alkaloids also exhibit anti-inflammatory activity . They can help reduce inflammation in the body, which is a key factor in chronic diseases like heart disease and cancer .

Antibacterial Activity

Certain pyrrolidine alkaloids have been found to be effective against a number of Staphylococcus aureus isolates . This makes them potential candidates for the development of new antibacterial drugs .

Anticancer Activity

Some pyrrolidine alkaloids have shown anticancer activity . They can inhibit the growth of cancer cells and induce apoptosis, a type of programmed cell death .

Anti-hyperglycemic Activity

Pyrrolidine alkaloids have been found to have anti-hyperglycemic activity . This means they can help lower blood sugar levels, which is beneficial for people with diabetes .

Antiviral Activity

Pyrrolidine analogs have been known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Antituberculosis Activity

Pyrrolidine and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, and anti-tubercular agents .

Organ Protective Activity

Some pyrrolidine alkaloids have been identified to exert toxic effects on the animal organs. Among these alkaloids, bgugaine and irniine are known to cause renal injuries, whereas nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .

Neuropharmacological Activities

Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .

Synthesis of N-Heterocycles

Pyrrolidine synthesis is a versatile field of study for its diverse biological and medicinal importance. Biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome are naturally occurring metal complexes of pyrrole .

Anticancer Activity

This investigation suggests that set of thieno[3,2-b]pyrrole, as competitive inhibitors of lysine-specific demethylase 1 (LSD1), a histone-modifying enzyme, is overexpressed in various cancers .

Propiedades

IUPAC Name |

3-[(2,6-difluorophenyl)methoxy]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJDCQRBZDNBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=C(C=CC=C2F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397632.png)

![3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397634.png)

![3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397636.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397642.png)

![4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397643.png)

![1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397645.png)

![4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397646.png)

![4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397649.png)

![3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397651.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397652.png)